

4,5-Dimethyl-4-hexen-3-one CAS number and molecular formula

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Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

Cat. No.: B096763

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An In-depth Technical Guide to 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Dimethyl-4-hexen-3-one**, detailing its chemical properties, synthesis, and spectroscopic characterization. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in scientific literature, this guide also explores the well-established reactivity and biological significance of the α,β -unsaturated ketone moiety, which is central to its chemical nature.

Core Chemical and Physical Properties

4,5-Dimethyl-4-hexen-3-one is an organic compound characterized by a hexene backbone with a ketone functional group at the third position and methyl substituents at the fourth and fifth positions.^[1] Its α,β -unsaturated ketone structure is a key feature, influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for **4,5-Dimethyl-4-hexen-3-one**

Property	Value	Reference
CAS Number	17325-90-5	[1][2]
Molecular Formula	C ₈ H ₁₄ O	[1][2]
Molecular Weight	126.20 g/mol	[3]
IUPAC Name	4,5-dimethylhex-4-en-3-one	[3]
Synonyms	4-Hexen-3-one, 4,5-dimethyl-	[1][3]
Spectral Data	GC-MS and Vapor Phase IR spectra available	[3][4]

Synthesis and Experimental Protocols

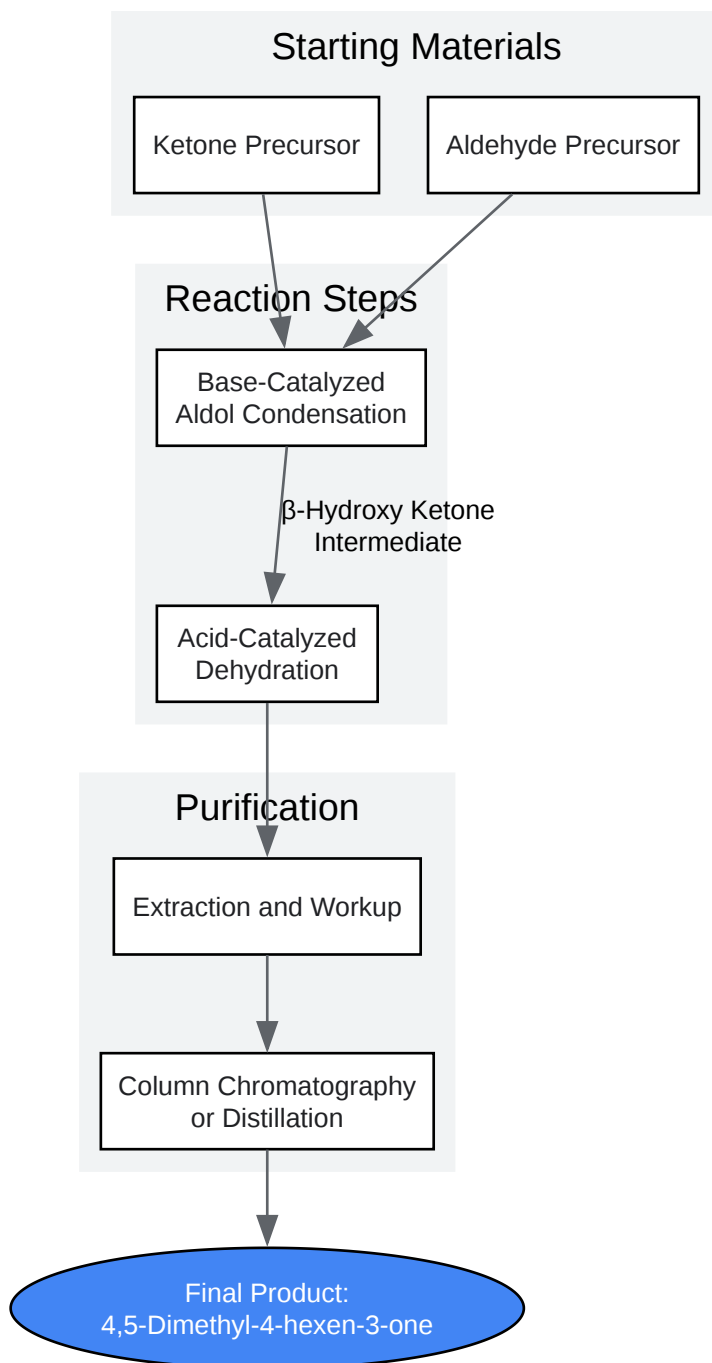
The synthesis of α,β -unsaturated ketones like **4,5-Dimethyl-4-hexen-3-one** can be achieved through various organic chemistry methodologies. While specific, detailed protocols for this exact isomer are not widely published, a general approach involves base-catalyzed reactions or multi-step pathways involving selective functionalization.[1] A representative synthetic route is outlined below.

Experimental Protocol: Synthesis via Aldol Condensation and Dehydration

This protocol is a generalized representation for the synthesis of α,β -unsaturated ketones and may be adapted for **4,5-Dimethyl-4-hexen-3-one**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate ketone and aldehyde precursors in a suitable solvent such as ethanol.
- **Base Addition:** Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide solution) to the mixture at room temperature.
- **Reaction Monitoring:** Monitor the progress of the aldol condensation reaction by thin-layer chromatography (TLC). The reaction may be gently heated to promote completion.

- Dehydration: Upon completion of the condensation, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to facilitate the dehydration of the β -hydroxy ketone intermediate to the α,β -unsaturated ketone.
- Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.

General Synthesis Workflow for α,β -Unsaturated Ketones[Click to download full resolution via product page](#)Caption: General synthesis workflow for α,β -unsaturated ketones.

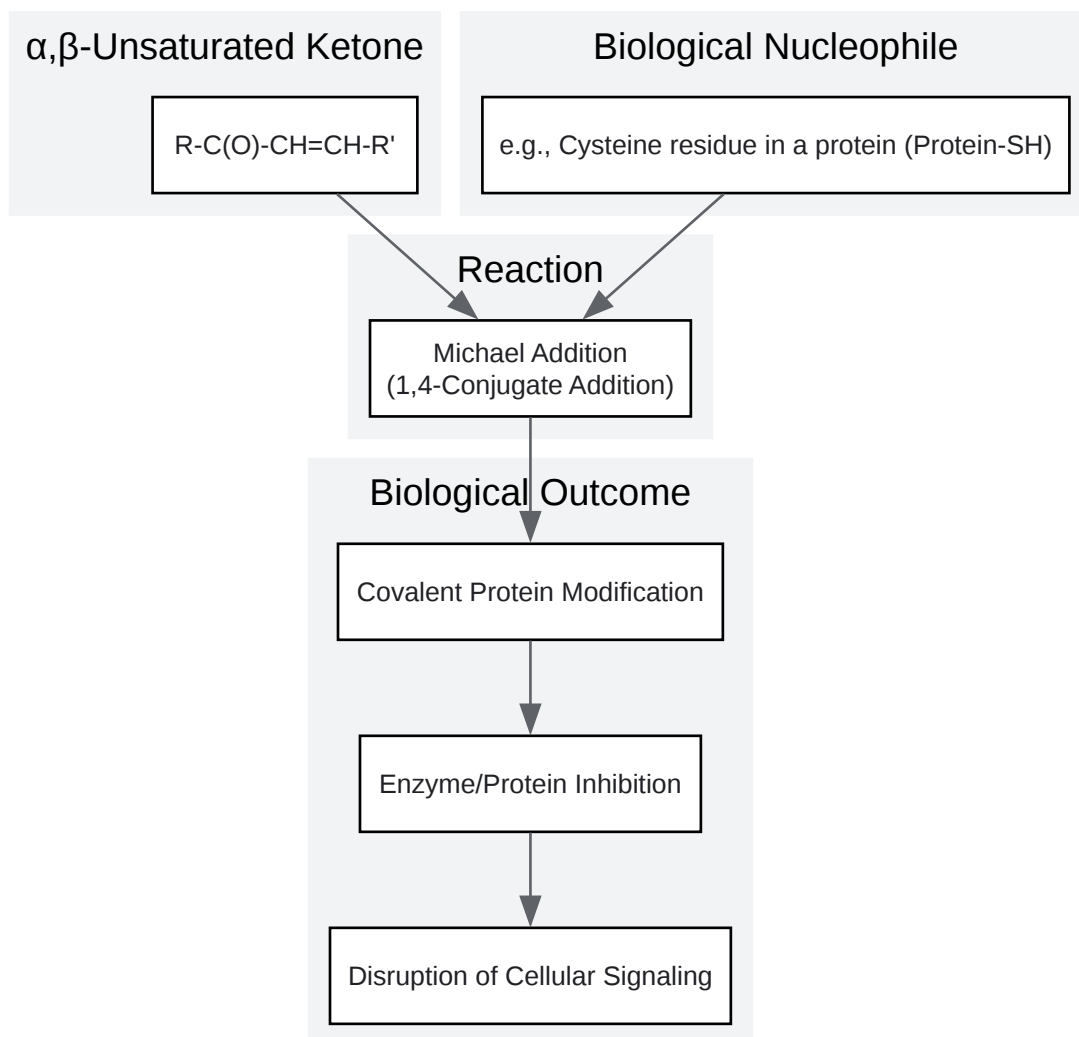
Reactivity and Biological Significance of the α,β -Unsaturated Ketone Moiety

While specific signaling pathways involving **4,5-Dimethyl-4-hexen-3-one** are not well-defined in the literature, the α,β -unsaturated ketone functional group is a well-known pharmacophore with significant biological implications.[\[5\]](#)[\[6\]](#)

The reactivity of this moiety is dominated by its electrophilic nature at both the carbonyl carbon and the β -carbon. This allows for Michael addition (1,4-conjugate addition) of nucleophiles, a key reaction in many biological processes.[\[1\]](#) This reactivity is the basis for the cytotoxic and therapeutic effects of many compounds containing this functional group.[\[5\]](#)

Mechanism of Action:

α,β -Unsaturated ketones can act as Michael acceptors, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[\[6\]](#) This covalent modification can lead to the inhibition of enzymes and transcription factors, disrupting cellular signaling pathways. This mechanism is implicated in the anticancer and antimicrobial activities of various natural and synthetic α,β -unsaturated ketones.[\[5\]](#)[\[7\]](#)

Reactivity of the α,β -Unsaturated Ketone Moiety

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Caption: General reactivity and biological implications of α,β -unsaturated ketones.

Potential Therapeutic Relevance:

The class of α,β -unsaturated carbonyl compounds has been investigated for various therapeutic applications:

- Anticancer Agents: Many compounds with this moiety exhibit cytotoxic effects against cancer cells by affecting mitochondrial function or through other mechanisms.[5][8]

- Antimicrobial Activity: The reactivity of the enone system is thought to be responsible for the antimicrobial properties observed in some related compounds.[9]
- Drug Development: The tunable reactivity of the α,β -unsaturated carbonyl system makes it an interesting scaffold for drug design, though its potential for off-target effects due to its reactivity must be carefully considered.[6]

In conclusion, while **4,5-Dimethyl-4-hexen-3-one** itself is not extensively studied for its biological effects, its core structure as an α,β -unsaturated ketone places it within a class of compounds of significant interest to drug development professionals. Further research is warranted to explore the specific activities of this isomer and its potential applications.

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